4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a bicyclic structure
Properties
IUPAC Name |
4-(4-pyrimidin-4-ylpiperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6/c1-2-12-13(3-1)17-11-19-15(12)21-8-6-20(7-9-21)14-4-5-16-10-18-14/h4-5,10-11H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHLERIERYMARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a cyclopenta[d]pyrimidine derivative, which is then reacted with piperazine and pyrimidine under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with similar structural features.
Pyrimido[5,4-d]pyrimidine: Shares the bicyclic core but differs in the arrangement of atoms within the rings.
Uniqueness
4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both piperazine and pyrimidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a novel pyrimidine derivative with potential biological activities that have garnered attention in medicinal chemistry. This article aims to synthesize existing research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound is characterized by the presence of a pyrimidine core linked to a piperazine moiety and a cyclopenta[d]pyrimidine unit. The IUPAC name and structural formula are essential for understanding its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has shown promise as an antagonist for histamine receptors, which are implicated in numerous physiological processes.
- Histamine Receptor Antagonism : The compound has demonstrated significant affinity for the histamine H3 receptor, which plays a crucial role in neurotransmission and appetite regulation. Studies show that it can effectively reduce food intake in animal models without altering brain concentrations of key neurotransmitters like histamine and noradrenaline .
- Neurotransmitter Modulation : Administration of this compound has resulted in decreased serotonin and dopamine levels in specific studies, suggesting a modulation effect that could be beneficial in treating conditions like anxiety or depression .
In Vitro Studies
In vitro studies have assessed the binding affinity of the compound to various receptors. For instance:
- Histamine H3 Receptor : High binding affinity was noted with pKa values indicating effective receptor interaction.
- Cell Line Experiments : Various cell lines were used to evaluate cytotoxicity and receptor engagement, demonstrating low toxicity profiles at therapeutic concentrations.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of the compound:
- Food Intake Reduction : Rats administered with the compound showed significant decreases in food intake over a five-day period .
- Neurotransmitter Analysis : Post-treatment analysis revealed altered levels of serotonin and dopamine, supporting its role in neurotransmitter modulation .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Obesity Management : A study focusing on obesity indicated that the compound could be developed as a treatment option due to its appetite-suppressing effects.
- Anxiety Disorders : Its ability to modulate neurotransmitter levels suggests potential use in anxiety disorders, warranting further clinical investigations.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
